molecular formula C22H21ClFN5O3 B10942175 {4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[4-(2-fluorobenzyl)piperazin-1-yl]methanone

{4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}[4-(2-fluorobenzyl)piperazin-1-yl]methanone

Cat. No.: B10942175
M. Wt: 457.9 g/mol
InChI Key: RKAKUSYVMYRTEN-UHFFFAOYSA-N
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Description

{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of pyrazole, phenyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, aryl halides, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the phenyl or piperazine rings .

Scientific Research Applications

{4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of {4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H21ClFN5O3

Molecular Weight

457.9 g/mol

IUPAC Name

[4-[(4-chloro-3-nitropyrazol-1-yl)methyl]phenyl]-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H21ClFN5O3/c23-19-15-28(25-21(19)29(31)32)13-16-5-7-17(8-6-16)22(30)27-11-9-26(10-12-27)14-18-3-1-2-4-20(18)24/h1-8,15H,9-14H2

InChI Key

RKAKUSYVMYRTEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)CN4C=C(C(=N4)[N+](=O)[O-])Cl

Origin of Product

United States

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